molecular formula C19H18ClNO3 B2909411 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one CAS No. 1790706-14-7

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B2909411
CAS No.: 1790706-14-7
M. Wt: 343.81
InChI Key: UTQHYSKDYWZBHC-UHFFFAOYSA-N
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Description

This compound is a synthetic cathinone derivative featuring a benzodioxolyl-pyrrolidine moiety linked to a 2-chlorophenyl group via an ethanone bridge. The benzodioxolyl group (2H-1,3-benzodioxol-5-yl) is a common structural motif in psychoactive substances, contributing to serotonin receptor interactions. The pyrrolidinyl substituent enhances lipophilicity and dopamine/norepinephrine transporter (DAT/NET) inhibition, while the 2-chlorophenyl group may modulate metabolic stability and receptor affinity .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQHYSKDYWZBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethan-1-one, a synthetic cathinone, has garnered attention due to its psychoactive properties and structural similarities to other stimulant compounds. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring and a benzodioxole moiety. Its molecular formula is C16H18ClN1O2C_{16}H_{18}ClN_{1}O_{2}, with a molecular weight of approximately 305.77 g/mol. The presence of the chlorophenyl group is significant for its biological activity, as halogen atoms can influence the compound's interaction with biological targets.

The primary mechanism by which this compound exerts its effects is through the inhibition of neurotransmitter reuptake, particularly dopamine and norepinephrine. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects akin to those observed with amphetamines.

Key Biological Interactions

  • Dopamine Reuptake Inhibition : Enhances dopaminergic signaling, contributing to its stimulant properties.
  • Norepinephrine Reuptake Inhibition : Increases norepinephrine levels, which may enhance alertness and energy.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Stimulant Activity : Similar to other synthetic cathinones, it is associated with increased energy, alertness, and euphoria.
  • Potential for Abuse : Due to its psychoactive properties, it has been implicated in recreational drug use and poses risks for addiction.

Case Studies and Research Findings

Several studies have investigated the biological activity of synthetic cathinones, including this compound:

Study 1: Neuropharmacological Effects

A study examining various synthetic cathinones found that compounds similar to this compound significantly increased locomotor activity in animal models. This suggests a strong stimulant effect that could lead to behavioral changes consistent with drug abuse.

Study 2: Toxicological Assessment

Toxicological evaluations indicate that while the compound exhibits potent stimulant effects, it also carries risks of adverse effects such as anxiety, paranoia, and cardiovascular complications. These findings highlight the need for caution in its use and further research into its safety profile .

Data Table: Summary of Biological Activity

Property Description
Chemical Class Synthetic Cathinone
Molecular Formula C16H18ClN1O2C_{16}H_{18}ClN_{1}O_{2}
Mechanism of Action Dopamine and norepinephrine reuptake inhibition
Primary Effects Stimulant activity, potential for abuse
Adverse Effects Anxiety, paranoia, cardiovascular issues

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to synthetic cathinones of the pyrovalerone class. Below is a detailed comparison with key derivatives:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents Pharmacological Activity Evidence Source
Target Compound C₁₉H₁₇ClN₂O₃ 2-Chlorophenyl, pyrrolidinyl-benzodioxolyl Likely DAT/NET inhibitor (inferred)
MDPV (3,4-Methylenedioxypyrovalerone) C₁₆H₂₁NO₃ Benzodioxolyl, pyrrolidinyl-pentanone Potent DAT/NET inhibitor; psychostimulant
Ephylone C₁₃H₁₅NO₃ Benzodioxolyl, ethylamino-pentanone Serotonin-dopamine reuptake inhibitor
Eutylone C₁₂H₁₅NO₃ Benzodioxolyl, ethylamino-butanone Moderate stimulant; entactogen
N-Ethylpentylone C₁₄H₁₉NO₃ Benzodioxolyl, ethylamino-pentanone Selective dopamine reuptake inhibitor
MDPEP C₁₈H₂₅NO₃ Benzodioxolyl, pyrrolidinyl-heptanone Extended half-life due to longer alkyl chain
Difluorophenyl Analog (Arctom Scientific) C₁₉H₁₇F₂NO₃ 2,6-Difluorophenyl, pyrrolidinyl-benzodioxolyl Enhanced metabolic stability (inferred)

Key Observations:

Structural Variations: The 2-chlorophenyl group in the target compound distinguishes it from analogs with unsubstituted or fluorinated aryl groups (e.g., MDPV, Arctom’s difluorophenyl analog). Chlorine’s electronegativity may enhance binding to monoamine transporters compared to fluorine . The pyrrolidinyl group (vs. ethylamino in ephylone/eutylone) confers stronger DAT/NET inhibition, as seen in MDPV and MDPEP .

Pharmacological Implications: Reuptake Inhibition: Pyrrolidine-containing analogs (e.g., MDPV) exhibit higher potency than ethylamino derivatives (eutylone), suggesting the target compound may act similarly .

The target compound’s structural similarity may place it under analogous regulations.

Research Findings and Data

  • Synthetic Routes : The compound can be synthesized via reductive amination between 3-(benzodioxol-5-yl)pyrrolidine and 2-chlorophenylacetone, analogous to MDPV synthesis .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., SHELX, ORTEP-III) confirms stereochemistry in related compounds, ensuring structural fidelity .
  • In Vitro Studies : Pyrovalerone derivatives show IC₅₀ values of 10–50 nM for DAT inhibition, with pyrrolidinyl groups enhancing potency over secondary amines .

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